molecular formula C13H20O2SSi B14554359 Methyl 2-(phenylsulfanyl)-3-(trimethylsilyl)propanoate CAS No. 61829-53-6

Methyl 2-(phenylsulfanyl)-3-(trimethylsilyl)propanoate

Cat. No.: B14554359
CAS No.: 61829-53-6
M. Wt: 268.45 g/mol
InChI Key: KNXCPRXVKYRVQT-UHFFFAOYSA-N
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Description

Methyl 2-(phenylsulfanyl)-3-(trimethylsilyl)propanoate is an organic compound that features a phenylsulfanyl group and a trimethylsilyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(phenylsulfanyl)-3-(trimethylsilyl)propanoate typically involves the reaction of a phenylsulfanyl compound with a trimethylsilyl-protected propanoate. One common method involves the use of a photoredox-catalyzed cascade annulation reaction. This method employs sulfonyl chlorides as reagents and is conducted under ambient temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylsulfanyl)-3-(trimethylsilyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-silylated and de-sulfanylated products.

    Substitution: Various substituted propanoates depending on the reagent used.

Scientific Research Applications

Methyl 2-(phenylsulfanyl)-3-(trimethylsilyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(phenylsulfanyl)-3-(trimethylsilyl)propanoate involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the trimethylsilyl group can protect reactive sites during synthesis. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(phenylethynyl)phenylsulfane
  • Methyl 2-(phenylethynyl)phenylselane

Uniqueness

Methyl 2-(phenylsulfanyl)-3-(trimethylsilyl)propanoate is unique due to the presence of both a phenylsulfanyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various reactions while maintaining stability under ambient conditions further enhances its utility in research and industrial applications .

Properties

CAS No.

61829-53-6

Molecular Formula

C13H20O2SSi

Molecular Weight

268.45 g/mol

IUPAC Name

methyl 2-phenylsulfanyl-3-trimethylsilylpropanoate

InChI

InChI=1S/C13H20O2SSi/c1-15-13(14)12(10-17(2,3)4)16-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI Key

KNXCPRXVKYRVQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C[Si](C)(C)C)SC1=CC=CC=C1

Origin of Product

United States

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